molecular formula C10H18ClNO3 B2434322 Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride CAS No. 2230803-56-0

Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2434322
CAS No.: 2230803-56-0
M. Wt: 235.71
InChI Key: ZDJXTWMTMDSEQL-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO3·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

IUPAC Name

methyl 4-(2-oxopropyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-8(12)7-10(9(13)14-2)3-5-11-6-4-10;/h11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJXTWMTMDSEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is constructed.

    Introduction of the Oxopropyl Group: The oxopropyl group is introduced via an alkylation reaction using a reagent like 2-bromoacetone.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride typically involves multi-step organic reactions. These reactions are crucial for producing analogs and exploring structure-activity relationships in drug development. The compound can be synthesized through various methods, including C-2 arylation of piperidines via directed transition metal-catalyzed sp3 C-H activation .

Medicinal Chemistry Applications

  • Antitubercular Agents : The compound serves as a reactant in the synthesis of antitubercular agents, which are essential for treating tuberculosis infections .
  • Aminopyrazine Inhibitors : It is utilized in the development of aminopyrazine inhibitors, which have potential applications in treating various diseases by inhibiting specific enzyme activities .
  • Protein Kinase D Inhibitors : this compound is involved in synthesizing orally available naphthyridine protein kinase D inhibitors, which are important in cancer therapy and other diseases where protein kinases play a critical role .

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities. However, specific pharmacological profiles require further investigation to elucidate their mechanisms of action and therapeutic potentials.

Case Studies and Research Findings

Several studies highlight the compound's significance in medicinal chemistry:

  • A study focused on synthesizing biphasic metabolites related to carfentanil, showcasing the utility of piperidine derivatives in complex organic synthesis and their potential pharmacological applications .
  • Another research paper optimized the synthesis of key pharmaceutical intermediates involving similar piperidine structures, underscoring the relevance of these compounds in drug development processes .

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body, modulating their activity. The exact molecular targets and pathways would vary based on the derivative being studied.

Comparison with Similar Compounds

    Methyl 2-oxopiperidine-4-carboxylate: Similar structure but lacks the oxopropyl group.

    4-Piperidone: The parent compound from which many derivatives are synthesized.

    N-alkylpiperidines: Compounds with various alkyl groups attached to the nitrogen atom.

Uniqueness: Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride is unique due to the presence of both the oxopropyl and ester groups, which confer specific chemical reactivity and potential biological activity not found in simpler piperidine derivatives.

Biological Activity

Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride is a chemical compound of interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H18ClNO3
  • Molecular Weight : 235.71 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring with a carboxylate group at the 4-position and a 2-oxopropyl moiety at the 1-position, which may contribute to its unique pharmacological properties. The piperidine derivatives are known for their diverse biological activities, including antitumor and neuroprotective effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The optimization of each step is crucial for achieving high yields and purity. Key methods include:

  • Starting materials : Piperidine derivatives and appropriate acylating agents.
  • Reactions : Multi-step synthesis including alkylation and esterification processes.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product .

Anticancer Properties

Recent studies have indicated that piperidine derivatives possess potential anticancer activity. For instance, some analogs have shown enhanced cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds with similar structural features to this compound have demonstrated better efficacy compared to standard chemotherapeutics like bleomycin .

CompoundActivityReference
EF24 (piperidinone derivative)Antitumor activity against lung, breast, ovarian cancer
Methyl 4-(phenylpropanylamino)piperidine-4-carboxylateCytotoxicity in FaDu hypopharyngeal tumor cells

Neuroprotective Effects

Piperidine derivatives are also being explored for their neuroprotective properties. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s. The introduction of the piperidine moiety has been shown to enhance brain exposure and improve the pharmacological profile of these inhibitors .

Case Studies

  • Cancer Therapy : A study highlighted a piperidine derivative that showed significant cytotoxic effects against FaDu cells, outperforming traditional drugs in apoptosis induction .
  • Alzheimer's Disease : Research on dual inhibitors incorporating piperidine rings demonstrated improved inhibition of AChE and BuChE, suggesting potential therapeutic applications in treating Alzheimer's disease .

Q & A

Basic Research Question

  • In vitro assays : Test receptor binding affinity (e.g., opioid or sigma receptors, given structural similarity to meperidine ) using radioligand displacement assays.
  • Enzyme inhibition : Screen against acetylcholinesterase or kinases via fluorometric/colorimetric assays (e.g., Ellman’s method).
  • Cellular toxicity : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values. Dose-response curves should account for solubility limits, guided by water solubility data from analogs (e.g., 150–315 g/m³ at pH 5–7 ).

How should researchers address discrepancies in reported physicochemical properties (e.g., logP, pKa) across databases?

Advanced Research Question

  • Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and pKa via potentiometric titration. For example, analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride exhibit pKa ~8.5–9.5 for the piperazine nitrogen .
  • Computational modeling : Use software like MarvinSuite or ACD/Labs to predict properties, cross-referencing with experimental data. Discrepancies may arise from ionization state or salt form (e.g., hydrochloride vs. free base) .

What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Quality by Design (QbD) : Define critical process parameters (CPPs) such as stirring rate, temperature, and reagent stoichiometry using factorial design experiments.
  • Purification at scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or continuous extraction systems .

How can the compound’s potential as a chiral building block be evaluated?

Advanced Research Question

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm optical activity and assign absolute configuration.
  • Asymmetric synthesis : If racemic, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-metal complexes) during key steps like ketone alkylation .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation.
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste per EPA guidelines .

How can researchers validate the absence of genotoxic impurities in batch samples?

Advanced Research Question

  • ICH M7 Compliance : Screen for nitrosamines or alkyl halides via LC-MS/MS with limits of detection ≤1 ppm.
  • Ames test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity.
  • Forced degradation : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV) stress to identify degradation products .

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